N-(pentan-2-yl)benzenesulfonamide
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Overview
Description
N-(pentan-2-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzenesulfonamide core with a pentan-2-yl substituent attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It inhibits the activity of carbonic anhydrase IX, an enzyme overexpressed in many cancer cells, thereby reducing tumor growth and proliferation.
Comparison with Similar Compounds
N-(pentan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
N-(thiazol-2-yl)benzenesulfonamide: Known for its potent antibacterial activity.
N-(pyrazin-2-yl)benzenesulfonamide: Exhibits significant antitubercular activity.
N-(pyrimidin-2-yl)benzenesulfonamide: Studied for its anti-amoebic properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct biological activities and chemical reactivity compared to other benzenesulfonamide derivatives.
Properties
CAS No. |
67723-08-4 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33g/mol |
IUPAC Name |
N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-7-10(2)12-15(13,14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 |
InChI Key |
JZRHVCORTRGUJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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